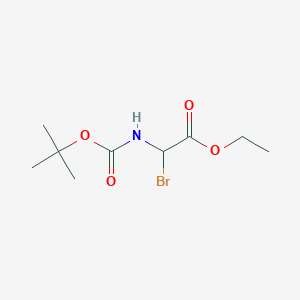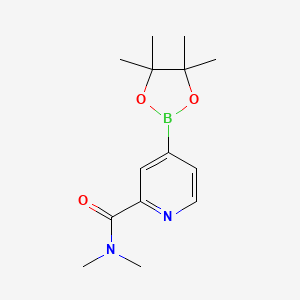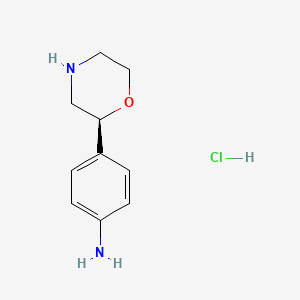
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a trifluoromethylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethylsulfanyl-1h-pyrazin-2-one typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazinone precursor. One common method is the reaction of a pyrazinone derivative with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-1h-pyrazin-2-one involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrazinones: Compounds with similar structures but different substituents on the pyrazinone core.
Fluorinated Heterocycles: Other heterocyclic compounds with fluorine-containing groups, such as trifluoromethylpyridines and trifluoromethylbenzimidazoles.
Uniqueness
6-Trifluoromethylsulfanyl-1h-pyrazin-2-one is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to similar compounds .
Properties
Molecular Formula |
C5H3F3N2OS |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-9-1-3(11)10-4/h1-2H,(H,10,11) |
InChI Key |
ZFVFZTVKGVYYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)


![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)


